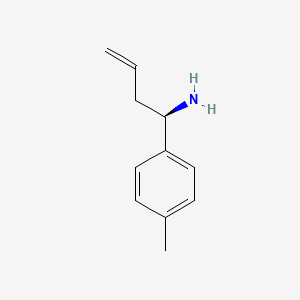

(R)-1-(p-Tolyl)but-3-en-1-amine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15N |

|---|---|

Molecular Weight |

161.24 g/mol |

IUPAC Name |

(1R)-1-(4-methylphenyl)but-3-en-1-amine |

InChI |

InChI=1S/C11H15N/c1-3-4-11(12)10-7-5-9(2)6-8-10/h3,5-8,11H,1,4,12H2,2H3/t11-/m1/s1 |

InChI Key |

MDEULCRXFBSDTP-LLVKDONJSA-N |

Isomeric SMILES |

CC1=CC=C(C=C1)[C@@H](CC=C)N |

Canonical SMILES |

CC1=CC=C(C=C1)C(CC=C)N |

Origin of Product |

United States |

Stereochemical Control and Enantioselectivity in the Synthesis of Chiral Allylic Amines

Factors Influencing Enantiomeric Excess and Diastereoselectivity

Achieving high levels of stereochemical control in the synthesis of chiral allylic amines is a multifaceted challenge influenced by several interconnected factors. The enantiomeric excess (ee), a measure of the purity of a chiral substance, is defined as the absolute difference between the mole fractions of the two enantiomers (R and S). wikipedia.org A racemic mixture has an ee of 0%, while a pure single enantiomer has an ee of 100%. wikipedia.org Both enantioselectivity (the preference for forming one enantiomer over the other) and diastereoselectivity (the preference for forming one diastereomer over others) are governed by the reaction mechanism and the specific conditions employed.

Key factors that dictate the stereochemical outcome include:

Substrate Structure: The inherent structure of the starting materials (substrates) can significantly impact stereoselectivity. For instance, in the allylation of tertiary amines, increasing the size of the substituent on the nitrogen atom from a methyl to an ethyl group can lead to lower conversion rates and reduced enantiomeric ratios. nih.gov The presence of multiple functional groups within a complex molecule can also create challenges, leading to competing coordination with the catalyst and making it difficult to control reactivity and selectivity. acs.orgacs.org

Catalyst System: The choice of metal catalyst and its associated ligands is paramount. Different metal complexes exhibit unique reactivity and selectivity profiles. For example, rhodium(I)/Josiphos catalyst systems have proven effective in the hydroamination of allenes, yielding branched allylic amines with excellent enantioselectivities. rsc.org Similarly, copper-catalyzed methods using phosphoramidite (B1245037) ligands can produce homoallylic amines with very high diastereomeric and enantiomeric ratios. nih.gov

Additives and Reaction Conditions: The presence of additives can dramatically alter the course of a reaction. In certain rhodium-catalyzed carboaminations of 1,3-dienes, the addition of Cu(OAc)₂ was found to be essential for significantly improving the chemical yield, while also achieving a high enantiomeric ratio of 95:5. acs.org Temperature, solvent, and the nature of the base used are also critical variables. In some electrochemical aminations, the choice of base, such as Cs₂CO₃, was shown to influence the Z-selectivity of the allylic amine product. researchgate.net

Nucleophile and Electrophile Pairing: The specific combination of the amine source (nucleophile) and the allylic partner (electrophile) is crucial. Excellent diastereoselectivity (up to 98% ee) has been achieved in the addition of allylcopper reagents to chiral imines derived from S-valine, demonstrating the power of a well-matched substrate and reagent. documentsdelivered.com Dynamic kinetic resolution of allylic azides is another process where the selective reaction of one equilibrating enantiomer over the other requires a highly selective system capable of differentiating between enantiomers and diastereomers. umn.edu

The interplay of these factors determines the transition state energies of the competing diastereomeric pathways, ultimately dictating the stereochemical purity of the final chiral allylic amine product.

Role of Chiral Ligands and Auxiliaries

To impose chirality during a reaction, chemists employ chiral molecules that guide the formation of the desired stereoisomer. These can be broadly categorized as chiral ligands, which are part of a catalytic system, and chiral auxiliaries, which are temporarily attached to the substrate. wikipedia.orgsigmaaldrich.com

Chiral Ligands are organic molecules that coordinate to a central metal atom to form a chiral catalyst. This catalyst creates a chiral environment around the reaction center, forcing the reaction to proceed through a lower-energy transition state for one enantiomer over the other. rsc.org The modular nature of many ligands allows for fine-tuning of the catalyst's steric and electronic properties to maximize selectivity. acs.org

Examples in Allylic Amine Synthesis:

Phosphoramidites: Readily prepared phosphoramidite ligands are used in combination with copper to form highly effective catalysts for the enantio- and diastereoselective synthesis of chiral homoallylic amines. nih.gov

Josiphos: Rhodium(I) catalysts incorporating Josiphos-type ligands are used for the highly regio- and enantioselective hydroamination of allenes to produce valuable α-chiral allylic amines. rsc.org

BINAP and DIPAMP: Chiral phosphine (B1218219) ligands like BINAP and DIPAMP are commonly used with ruthenium and rhodium catalysts, respectively, in the asymmetric hydrogenation of enamines to produce chiral amines. youtube.com

Stereodivergent Ligands: In some systems, the choice of ligand can completely reverse the stereochemical outcome. For example, in certain nickel-catalyzed arylations, using ligand L1 can produce the E isomer of a product, while switching to ligand L2 under similar conditions can yield the Z isomer, demonstrating remarkable ligand-based control. nih.gov

Chiral Auxiliaries are enantiomerically pure compounds that are covalently bonded to a substrate to form a new, chiral molecule. The auxiliary's inherent chirality directs the stereochemical course of subsequent reactions. After the desired transformation, the auxiliary is cleaved from the product and can often be recovered for reuse. wikipedia.orgsigmaaldrich.com This strategy is effective because the diastereomeric transition states leading to the different product stereoisomers have different energies.

Common Chiral Auxiliaries:

Oxazolidinones (Evans Auxiliaries): These are widely used auxiliaries that can be prepared from amino acids. They are effective in controlling the stereochemistry of aldol (B89426) reactions and alkylations.

Pseudoephedrine and Pseudoephenamine: Amides derived from pseudoephedrine or the less-regulated pseudoephenamine are excellent chiral auxiliaries for the diastereoselective alkylation of enolates, providing access to enantiomerically enriched carboxylic acids and their derivatives. wikipedia.orgnih.gov

SAMP/RAMP: (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-amino-2-methoxymethylpyrrolidine (RAMP) are versatile auxiliaries used to form chiral hydrazones from aldehydes and ketones, enabling highly diastereoselective alkylation at the α-carbon. thieme-connect.com

tert-Butanesulfinamide (Ellman's Auxiliary): This auxiliary is particularly useful for the asymmetric synthesis of chiral amines. Condensation with aldehydes or ketones forms N-sulfinyl imines, which can then undergo diastereoselective addition of organometallic reagents. thieme-connect.com

Both chiral ligands and auxiliaries are powerful tools, enabling the synthesis of chiral allylic amines with high levels of stereochemical purity by manipulating the energetic landscape of the reaction pathways. sigmaaldrich.com

Substrate Scope and Limitations in Asymmetric Reactions

The success of an asymmetric reaction is not only dependent on the catalyst and conditions but also heavily on the structure of the starting materials, or substrates. The range of substrates that can be successfully transformed with high yield and selectivity is known as the substrate scope. While many methods for synthesizing chiral allylic amines are robust, they often have inherent limitations.

A notable example is the iridium-catalyzed allylic amination using S,S-diphenylsulfilimine as the nucleophile. This reaction demonstrates a broad substrate scope, tolerating a wide variety of electronically and sterically diverse allylic carbonates and benzoates. nih.gov The reaction works well for cinnamyl alcohol derivatives with both electron-rich and electron-poor substituents on the aromatic ring, as well as for various alkyl-substituted substrates, consistently affording high yields and excellent regioselectivity. nih.gov

| Entry | R Group (Substrate) | Method | Yield (%) nih.gov | Regioselectivity (Branched:Linear) nih.gov | Enantiomeric Excess (ee %) nih.gov |

| 1 | Phenyl | A | 96 | >95:5 | 96 |

| 2 | 4-Methoxyphenyl | A | 95 | >95:5 | 96 |

| 3 | 4-Trifluoromethylphenyl | A | 91 | >95:5 | 95 |

| 4 | 2-Naphthyl | A | 95 | >95:5 | 96 |

| 5 | 2-Thienyl | A | 89 | >95:5 | 94 |

| 6 | Cyclohexyl | B | 95 | >95:5 | 96 |

| 7 | n-Propyl | B | 87 | >95:5 | 95 |

| 8 | (E)-Styryl | C | 89 | >95:5 | 95 |

Table 1: Substrate scope in the Iridium-catalyzed enantioselective allylic amination. nih.gov Methods refer to specific reaction conditions outlined in the source literature.

Despite this breadth, limitations are common in asymmetric synthesis:

Steric Hindrance: Highly sterically hindered substrates can react slowly or not at all. In the allylation of some tertiary amines, increasing steric bulk near the nitrogen center leads to lower conversion and selectivity. nih.gov Similarly, rhodium-catalyzed carboamination methods work well with a variety of conjugated dienes, but the efficiency can vary depending on the substitution pattern. acs.orgacs.org

Electronic Effects: The electronic properties of a substrate can diminish reactivity or selectivity. In the iridium-catalyzed amination shown above, substrates with chloro- and bromo-substituents on the aryl ring resulted in slightly lower, though still excellent, enantioselectivity compared to other derivatives. nih.gov

Competing Functional Groups: The presence of other reactive sites in a complex substrate can lead to side reactions or catalyst inhibition. Achieving selective C-H functionalization in molecules with multiple potential coordinating groups, such as heterocycles, remains a significant challenge. acs.org

Alkene Substitution Pattern: The geometry and substitution of the alkene can be critical. Some organocatalytic methods for homoallylic amine synthesis show high enantioselectivity for a range of aromatic and aliphatic imines but may be less effective for certain classes of substrates, such as unprotected aldimines. nih.gov

Understanding these limitations is crucial for designing effective synthetic routes and for the continued development of more versatile and tolerant catalytic systems.

Strategies for Improving Stereoselectivity

When initial attempts at an asymmetric synthesis yield suboptimal stereoselectivity, chemists can employ several strategies to improve the outcome. These strategies often involve systematically modifying reaction parameters or fundamentally changing the synthetic approach.

Catalyst and Ligand Optimization: A primary strategy is the screening of different catalysts and ligands. Since subtle changes in the chiral ligand's structure can have a profound impact on the transition state geometry, testing a library of related ligands is a common approach. For instance, in aza-Cope rearrangements catalyzed by chiral phosphoric acids, moving to a bulkier allyl-transfer reagent and a novel chiral triborate catalyst expanded the reaction scope to include aliphatic homoallylic amines with high selectivity. beilstein-journals.org

Reaction Condition Tuning: Systematically adjusting parameters such as temperature, solvent, pressure, and the concentration of reactants and catalysts can significantly enhance stereoselectivity. Lowering the reaction temperature often increases selectivity by amplifying the small energy differences between diastereomeric transition states. The choice of additives can also be critical; for example, the addition of Cu(OAc)₂ was found to be crucial for achieving both high yield and enantioselectivity in a Rh(III)-catalyzed carboamination. acs.org

Stereodivergent Synthesis: In some cases, it is possible to selectively produce either of two stereoisomers from the same starting material simply by changing a catalyst or ligand. A powerful strategy involves using two different ligands that favor opposite stereochemical pathways. For example, in a nickel and photoredox-catalyzed C-H arylation, one ligand (L1) can selectively produce the E-alkene, while another ligand (L2) can be used to form the Z-alkene, providing a method to access either isomer on demand. nih.gov

Alternative Synthetic Pathways: If direct methods fail to provide adequate selectivity, a different synthetic disconnection may be required. A classic problem in amine synthesis is the difficulty of achieving selective hydrogenation of certain enamines. youtube.com The thermodynamically more stable conjugated enamine might form preferentially, but hydrogenation of this isomer leads to the wrong product. An alternative strategy is to use a sigmatropic rearrangement, such as the Overman rearrangement. This reaction converts an allylic alcohol into an allylic amine through a predictable nih.govnih.gov-sigmatropic rearrangement that faithfully transfers the stereochemistry from the alcohol. This reframes the problem into the more readily solvable challenge of synthesizing a chiral allylic alcohol, which can often be done with very high enantiomeric excess using methods like the CBS reduction. youtube.com

By combining these strategies—from fine-tuning conditions to redesigning the entire synthetic route—chemists can overcome initial challenges and achieve the high levels of stereoselectivity required for the synthesis of enantiopure compounds like (R)-1-(p-Tolyl)but-3-en-1-amine.

Application of R 1 P Tolyl but 3 En 1 Amine in Advanced Organic Synthesis

Utility as a Chiral Building Block in Constructing Complex Molecular Architectures

The inherent chirality of (R)-1-(p-Tolyl)but-3-en-1-amine makes it an invaluable starting material for the synthesis of enantiomerically pure complex molecules. enamine.net The strategic placement of the amine and the terminal double bond allows for a variety of stereocontrolled transformations. Chemists can leverage the amine functionality for nucleophilic additions, amide bond formations, or as a directing group, while the alkene can participate in reactions such as hydroboration-oxidation, ozonolysis, or various cycloadditions.

A key advantage of using such chiral building blocks is the direct incorporation of a defined stereocenter into the target molecule, often simplifying synthetic routes and avoiding costly and labor-intensive chiral separations. enamine.net The p-tolyl group can also influence the steric and electronic environment of the molecule, which can be exploited to control the stereochemical outcome of subsequent reactions. The synthesis of various biologically active compounds and natural products has been achieved using this and structurally similar chiral amines as foundational elements. nih.govmdpi.com

Employment as a Chiral Ligand in Asymmetric Catalysis

Beyond its role as a structural component, this compound and its derivatives are employed in the design of chiral ligands for asymmetric catalysis. nih.govrsc.org In this context, the amine can coordinate to a metal center, creating a chiral environment that influences the stereochemical course of a catalyzed reaction. The combination of the chiral amine with other donor atoms, such as phosphorus in P,N-ligands, has proven to be particularly effective. researchgate.net

These nonsymmetrical P,N-ligands have been successfully applied in a variety of metal-catalyzed reactions, often outperforming their C2-symmetric counterparts. nih.gov The steric and electronic properties of the ligand, dictated by the structure of the amine and the phosphine (B1218219) components, are crucial for achieving high levels of enantioselectivity. The tunability of these ligands allows for the optimization of catalysts for specific transformations, a key aspect in the development of efficient asymmetric processes.

Precursor for the Synthesis of Novel Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous scaffolds in pharmaceuticals and natural products. nih.govrsc.org this compound serves as a versatile precursor for the enantioselective synthesis of a variety of these important ring systems. beilstein-journals.org The presence of both a nucleophilic amine and an electrophilic (after functionalization) or reactive alkene moiety within the same molecule allows for intramolecular cyclization strategies.

For instance, the amine can act as a nucleophile to attack an electrophilic center introduced elsewhere in the molecule, leading to the formation of cyclic amines such as pyrrolidines and piperidines. researchgate.net The stereochemistry of the starting amine directly translates to the stereochemistry of the resulting heterocyclic product. This approach provides a powerful and direct method for accessing optically active nitrogen-containing rings, which are key components in many biologically active compounds. frontiersin.org

Contributions to Method Development in Asymmetric Reactions

The use of this compound and related chiral primary amines has been instrumental in the development of new methodologies in asymmetric synthesis. rsc.org These amines can act as organocatalysts themselves or as essential components of more complex catalytic systems. For example, primary amine catalysts have been shown to be highly effective in a wide range of enantioselective organic reactions.

The development of new catalysts and reactions often relies on the availability of a diverse set of chiral building blocks and ligands. The unique reactivity of compounds like this compound provides chemists with new tools to tackle challenging synthetic problems. Its application has contributed to the expansion of the synthetic chemist's toolbox for creating stereochemically complex molecules with high precision.

Spectroscopic and Advanced Analytical Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Through the analysis of various NMR experiments, the precise connectivity and spatial arrangement of atoms within (R)-1-(p-Tolyl)but-3-en-1-amine can be established.

Proton Nuclear Magnetic Resonance (¹H NMR)

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum exhibits characteristic signals corresponding to the aromatic protons of the p-tolyl group, the protons of the butenyl chain, and the amine proton.

The aromatic protons on the disubstituted benzene (B151609) ring typically appear as two distinct doublets in the downfield region of the spectrum, a result of their coupling to each other. The methyl protons of the tolyl group give rise to a sharp singlet. The protons of the but-3-en-1-yl group display more complex splitting patterns due to their various couplings. The methine proton adjacent to the nitrogen and the aromatic ring appears as a multiplet. The terminal vinyl protons show characteristic geminal, cis, and trans couplings, resulting in complex multiplets. The methylene (B1212753) protons adjacent to the chiral center are diastereotopic and thus exhibit distinct chemical shifts and coupling patterns. The amine proton (NH) signal is often broad and its chemical shift can be concentration and solvent dependent.

A representative, though not experimentally sourced, ¹H NMR data table is presented below to illustrate the expected chemical shifts and multiplicities.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H (ortho to CH) | ca. 7.25 | d | ca. 8.0 |

| Ar-H (ortho to CH₃) | ca. 7.15 | d | ca. 8.0 |

| =CH - | ca. 5.70-5.85 | m | - |

| =CH ₂ | ca. 5.05-5.20 | m | - |

| CH (N) | ca. 4.10-4.20 | t | ca. 6.5 |

| CH ₃-Ar | ca. 2.35 | s | - |

| CH ₂-CH= | ca. 2.40-2.50 | m | - |

| NH ₂ | ca. 1.5-2.5 | br s | - |

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

Carbon-13 NMR (¹³C NMR) spectroscopy provides information on the carbon skeleton of a molecule. The spectrum for this compound would show distinct signals for each unique carbon atom.

The aromatic carbons of the p-tolyl group will appear in the downfield region (typically 110-150 ppm). The quaternary carbons, including the one bearing the methyl group and the one attached to the chiral center, will have different chemical shifts. The terminal alkene carbons will also be present in this region. The aliphatic carbons, including the chiral methine carbon and the adjacent methylene carbon, will appear in the upfield region of the spectrum. The methyl carbon of the tolyl group will be found at the highest field.

An illustrative, non-experimental ¹³C NMR data table is provided below.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Ar-C (ipso, C-CH) | ca. 142 |

| Ar-C (ipso, C-CH₃) | ca. 137 |

| -C H=CH₂ | ca. 135 |

| Ar-C H (ortho to CH) | ca. 129 |

| Ar-C H (ortho to CH₃) | ca. 126 |

| =C H₂ | ca. 118 |

| C H(N) | ca. 58 |

| C H₂-CH= | ca. 45 |

| C H₃-Ar | ca. 21 |

Note: This table is illustrative and based on typical values for similar structures. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., HMBC, HSQC)

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, confirming the C-H connectivity.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH couplings). HMBC is instrumental in piecing together the molecular fragments. For instance, it would show correlations between the benzylic proton and the aromatic carbons, as well as correlations between the olefinic protons and the adjacent methylene carbon, thus confirming the butenyl chain's connection to the chiral center.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and confirming the elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of the parent ion. For this compound (C₁₁H₁₅N), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the calculated and observed mass provides strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. masterorganicchemistry.com For this compound, the IR spectrum is expected to display a unique combination of absorption bands corresponding to its primary amine, p-substituted aromatic ring, and terminal alkene functional groups.

The primary amine (R-NH₂) group is typically characterized by two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. libretexts.org The presence of two bands, one for symmetric and one for asymmetric stretching, is a hallmark of a primary amine. masterorganicchemistry.com Additionally, an N-H bending vibration is expected around 1590-1650 cm⁻¹. The aromatic p-tolyl group will produce characteristic C-H stretching bands just above 3000 cm⁻¹, along with aromatic C=C ring stretching peaks in the 1450-1600 cm⁻¹ region. The but-3-en-1-yl moiety introduces absorptions typical of a vinyl group, including =C-H stretching above 3000 cm⁻¹, a C=C stretching vibration around 1640 cm⁻¹, and strong out-of-plane C-H bending bands (wagging) in the 910-990 cm⁻¹ range. masterorganicchemistry.com The C-N stretching vibration for an aromatic amine is typically observed between 1250 and 1360 cm⁻¹. surrey.ac.uk

Table 1: Expected IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 (typically two peaks) | Medium |

| Primary Amine | N-H Bend (scissoring) | 1590 - 1650 | Medium |

| Alkene (Vinyl) | =C-H Stretch | 3010 - 3095 | Medium |

| Alkene (Vinyl) | C=C Stretch | 1630 - 1650 | Medium, sometimes weak |

| Alkene (Vinyl) | =C-H Out-of-plane Bend | 910 - 990 | Strong |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aromatic Ring | C=C Ring Stretch | ~1600, ~1500, ~1450 | Medium to Weak |

| Aromatic Ring | C-H Out-of-plane Bend (p-subst.) | 800 - 840 | Strong |

| Alkyl | C-H Stretch | 2850 - 2960 | Medium |

| Amine | C-N Stretch | 1250 - 1360 | Medium |

X-ray Diffraction (XRD) for Absolute Stereochemistry Determination

X-ray diffraction (XRD) on a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. To confirm the '(R)' configuration of 1-(p-tolyl)but-3-en-1-amine, a suitable single crystal must be obtained. This often involves preparing a crystalline derivative, such as a salt formed with a stereochemically pure chiral acid (e.g., tartaric acid or camphorsulfonic acid), which can facilitate crystallization. nih.govmdpi.com

The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or anomalous scattering). thieme-connect.de When the X-ray radiation frequency is near an absorption edge of an atom in the crystal (typically a heavier atom than C, N, or O), the scattering factor becomes a complex number. thieme-connect.de This effect leads to small but measurable differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l), which would otherwise be identical. By analyzing these differences, typically quantified by the Flack parameter, the absolute configuration of the molecule can be unambiguously assigned. uni-regensburg.de A Flack parameter value close to zero for the correct enantiomeric model confirms the assignment.

Table 2: Representative Crystallographic Data from an XRD Analysis

| Parameter | Description | Example Value/Information |

|---|---|---|

| Chemical Formula | Molecular formula of the crystalline unit | C₁₁H₁₅N (base) or a salt derivative |

| Formula Weight | Molar mass of the formula unit | 161.24 g/mol (base) |

| Crystal System | The crystal lattice system (e.g., Orthorhombic) | e.g., Monoclinic, P2₁ nih.gov |

| Space Group | The symmetry group of the crystal | e.g., P2₁ (a common chiral space group) nih.gov |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) | e.g., a = 15.7 Å, b = 5.6 Å, c = 31.4 Å, β = 93.2° nih.gov |

| Z | Number of formula units per unit cell | e.g., 4 nih.gov |

| Radiation | X-ray source used (e.g., Mo Kα, Cu Kα) | e.g., Cu Kα (λ = 1.54178 Å) nih.gov |

| Flack Parameter | Parameter to determine absolute configuration | e.g., 0.0(1) |

| Final R-indices | Indicators of the quality of the structural model | R1, wR2 |

Chromatographic Methods for Enantiomeric Purity Analysis (e.g., Chiral HPLC, Chiral GC)

Assessing the enantiomeric purity (or enantiomeric excess, ee) of this compound is critical. Chiral high-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used techniques for this purpose. nih.govnih.gov Both methods rely on a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times and thus separation.

Chiral High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating chiral amines. yakhak.org Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) tris(phenylcarbamates), are highly effective. nih.govnih.gov The choice of mobile phase, often a mixture of a nonpolar solvent like n-hexane and an alcohol like 2-propanol, is crucial for achieving separation. researchgate.net Small amounts of an amine additive (e.g., diethylamine) are often required to improve peak shape and prevent tailing by blocking residual silanol (B1196071) groups on the silica (B1680970) support. researchgate.netresearchgate.net

Chiral Gas Chromatography (GC): GC is another excellent method for the enantiomeric analysis of volatile compounds like chiral amines. nih.gov Cyclodextrin-based CSPs are commonly employed for this purpose. wisc.edu For amines, derivatization is often necessary to improve volatility and chromatographic performance. Common derivatizing agents include trifluoroacetic anhydride (B1165640) or various isocyanates, which convert the primary amine into a less polar trifluoroacetamide (B147638) or urea (B33335) derivative, respectively. nih.gov These derivatives often exhibit better enantiomeric separation on the CSP. nih.gov

Table 3: Comparison of Chiral HPLC and Chiral GC for Enantiomeric Purity Analysis

| Feature | Chiral HPLC | Chiral GC |

|---|---|---|

| Principle | Differential partitioning between a liquid mobile phase and a solid CSP. | Differential partitioning between a gaseous mobile phase and a liquid/solid CSP. |

| Common CSPs | Polysaccharide-based (Cellulose, Amylose), Pirkle-type, Macrocyclic Glycopeptides. nih.govsigmaaldrich.com | Cyclodextrin derivatives, Chiral amino acid derivatives (e.g., Chirasil-Val). nih.govwisc.edu |

| Sample State | Analyte is dissolved in a liquid. | Analyte must be volatile and thermally stable. |

| Derivatization | Generally not required for amines, but can be used. | Often required for amines to increase volatility and improve separation. nih.gov |

| Mobile Phase | Hexane/alcohol mixtures, often with amine additives. researchgate.net | Inert carrier gas (e.g., Helium, Hydrogen). wisc.edu |

| Advantages | Wide applicability, non-destructive, easy sample recovery (prep-scale). | High resolution, speed, sensitivity (especially with MS detection). |

| Disadvantages | Higher solvent consumption, potentially lower resolution than GC. | Requires thermally stable analytes, derivatization adds a step. |

Other Advanced Spectroscopic Techniques for Mechanistic Probes

When this compound is used as a ligand in metal-catalyzed reactions or as a component in functional materials, other spectroscopic techniques can provide deep mechanistic insights.

UV-Visible (UV-Vis) Spectroscopy: The p-tolyl group and the alkene double bond constitute a chromophore that absorbs in the UV region. While the spectrum of the amine itself is relatively simple, UV-Vis is highly valuable for studying its interaction with other species, such as metals. researchgate.net Formation of a metal-ligand complex often results in new absorption bands, particularly metal-to-ligand charge transfer (MLCT) bands, which can be monitored to study complexation equilibria and reaction kinetics. mdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (or ESR) spectroscopy is a technique sensitive only to species with unpaired electrons (paramagnetic species). While the amine itself is diamagnetic, EPR becomes a powerful tool when the amine is used as a ligand for a paramagnetic metal ion (e.g., Fe(III), Cu(II), Mn(II)). The EPR spectrum provides detailed information about the electronic structure and coordination environment of the metal center, which can be modulated by the binding of the chiral amine ligand. mdpi.com

Mössbauer Spectroscopy: This technique is highly specific to certain nuclei, most notably ⁵⁷Fe. If this compound were to coordinate to an iron center, ⁵⁷Fe Mössbauer spectroscopy would be an invaluable probe of the iron's electronic state. acs.org Key parameters such as the isomer shift (δ) and quadrupole splitting (ΔE_Q) are sensitive to the oxidation state (e.g., Fe(II) vs. Fe(III)), spin state (high-spin vs. low-spin), and the symmetry of the ligand field around the iron nucleus. nih.govmdpi.com This provides direct insight into how the amine ligand affects the catalytic center.

Resonance Raman (RR) Spectroscopy: Resonance Raman spectroscopy provides enhanced vibrational signals for a chromophore by using an excitation laser wavelength that matches an electronic absorption band. acs.org If the amine coordinates to a metal, forming a complex with a charge-transfer band, RR spectroscopy can selectively enhance the vibrations of the amine ligand that are coupled to this electronic transition. This allows for the detailed study of the coordinated ligand's structure and the nature of the metal-ligand bond, even in complex mixtures. acs.orgresearchgate.net

Table 4: Summary of Advanced Spectroscopic Probes for Mechanistic Studies

| Technique | Information Provided | Requirement for this compound |

|---|---|---|

| UV-Vis | Electronic transitions, reaction kinetics, complex formation. | Amine itself or as part of a larger chromophoric system (e.g., metal complex). mdpi.com |

| EPR | Electronic structure and environment of paramagnetic centers. | Must be complexed to a paramagnetic metal ion. mdpi.com |

| Mössbauer | Oxidation state, spin state, and coordination of specific nuclei (e.g., ⁵⁷Fe). | Must be complexed to a Mössbauer-active nucleus like iron. acs.orgmdpi.com |

| Resonance Raman | Enhanced vibrational modes of a chromophore; metal-ligand bond character. | Must be part of a chromophore (e.g., a colored metal complex). acs.orgacs.org |

Table of Mentioned Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₁₅N |

| 2-propanol | C₃H₈O |

| Camphorsulfonic acid | C₁₀H₁₆O₄S |

| Diethylamine | C₄H₁₁N |

| n-Hexane | C₆H₁₄ |

| Tartaric acid | C₄H₆O₆ |

| Trifluoroacetic anhydride | C₄F₆O₃ |

| Water | H₂O |

| Glucose | C₆H₁₂O₆ |

| para-tolylboronic acid | C₇H₉BO₂ |

| (S)-(-)-1-phenylethylamine | C₈H₁₁N |

| (S)-(-)-1-(1-naphthyl)ethylamine | C₁₂H₁₃N |

| tert-butylchlorophenylphosphine | C₁₀H₁₄ClP |

| Lithium | Li |

| Ammonia (B1221849) | NH₃ |

| Iron | Fe |

| Copper | Cu |

Mechanistic Investigations of Reactions Involving R 1 P Tolyl but 3 En 1 Amine and Its Analogues

Elucidation of Reaction Pathways and Intermediates

The reactions involving (R)-1-(p-tolyl)but-3-en-1-amine and its analogues often proceed through complex pathways involving various intermediates. Understanding these pathways is key to controlling the outcome of the reaction.

One common reaction is reductive amination. It is generally accepted that this transformation begins with the formation of an imine intermediate through the condensation of a carbonyl group with an amine. This imine is then subsequently reduced. mdpi.com However, for some reactions, particularly with secondary amines, imine intermediates may not form. Instead, the amine may be formed through the direct hydrogenolysis of a hemiaminal intermediate or via dehydration to an enamine followed by hydrogenation. mdpi.com The preferred pathway is often dependent on the specific reactants and reaction conditions. mdpi.com

In the context of photocatalytic hydroamination for the synthesis of primary amines, mechanistic investigations have been carried out to understand the reaction route. researchgate.net Control experiments with intermediates help to elucidate the sequence of events. researchgate.net For instance, in some cases, the reaction may proceed through an imine that can be isolated and studied. researchgate.net

Quantum mechanical calculations, particularly using density functional theory (DFT), have become invaluable in mapping out reaction pathways. nih.gov These computational studies can provide insights into the structures of intermediates and transition states that are often difficult to observe experimentally. nih.gov

Table 1: Proposed Intermediates in Reactions of this compound Analogues

| Reaction Type | Proposed Intermediate(s) | Method of Elucidation |

| Reductive Amination | Imine, Hemiaminal, Enamine | In-situ ATR-FTIR, Theoretical Calculations mdpi.com |

| Photocatalytic Hydroamination | Imine | Isolation and control reactions researchgate.net |

| Organocatalyzed Reactions | Enamine, Carbinolamine | DFT Calculations nih.gov |

Transition State Analysis in Stereoselective Processes

The stereoselectivity observed in many reactions involving chiral amines like this compound is determined by the relative energies of the diastereomeric transition states. Computational chemistry plays a pivotal role in analyzing these transition states.

For example, in organocatalyzed reactions such as the proline-catalyzed aldol (B89426) reaction, the stereochemical outcome is rationalized by examining the transition state structures. The catalyst and substrates come together to form a complex, and the facial selectivity of the electrophile's approach to the nucleophilic enamine determines the chirality of the product. nih.gov Steric interactions within the transition state, such as those between a substituent on the enamine and the catalyst ring, can lead to a significant energy difference between the competing transition states, thus favoring the formation of one stereoisomer. nih.gov

Three-dimensional models of transition states, often generated through DFT calculations, allow for a detailed analysis of the non-covalent interactions that dictate stereoselectivity. These models can reveal subtle steric and electronic effects that would be difficult to predict otherwise.

Role of Specific Catalysts and Reagents in Reaction Mechanism

The choice of catalyst and reagents is critical in directing the reaction mechanism and achieving the desired outcome.

In reductive amination reactions, palladium-based catalysts are often employed. The nature of the palladium species can significantly influence the reaction. For instance, Pd(OH)₂ clusters have been shown to be highly effective, with the hydroxyl groups playing a crucial role in facilitating both the formation of the imine intermediate and the reduction of the C=N bond. mdpi.com The support material for the catalyst, such as porous g-C₃N₄ nanosheets, can also impact activity and selectivity. mdpi.com

In some transformations, the amine reactant itself can alter the reaction pathway and product selectivity. For instance, amine groups can engage in hydrogen bonding with catalyst-hydride intermediates, which can affect the rate and outcome of hydride transfer reactions. nih.gov

The basicity of the amine can also be a determining factor. In certain multi-component reactions, more basic aliphatic amines can lead to different products compared to less basic aromatic amines, sometimes involving a ring-opening of one of the reactants. nih.gov

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about reaction rates and the factors that influence them. For enzyme-catalyzed reactions involving amine substrates, such as those with ω-transaminases, determining intrinsic kinetic parameters like kcat and KM values is essential for understanding catalytic performance. elsevierpure.com A common method involves measuring reaction rates at varying substrate concentrations and using double reciprocal plots for analysis. elsevierpure.com The validity of the determined parameters can be confirmed through self-consistency tests. elsevierpure.com

For non-enzymatic reactions, kinetic investigations can help to elucidate the mechanism. For example, in the addition of secondary amines to electron-deficient alkynes, the reaction rate can be followed to determine the order of the reaction with respect to each reactant. koreascience.kr The absence of a primary kinetic isotope effect and general acid/base catalysis can suggest a stepwise mechanism with a rate-determining formation of an intermediate. koreascience.kr

Table 2: Methods for Kinetic Analysis

| Method | Application | Information Obtained |

| Double Reciprocal Plot Analysis | Enzyme-catalyzed reactions | kcat, KM values elsevierpure.com |

| Initial Rate Measurements | Non-enzymatic reactions | Reaction order, rate constants koreascience.kr |

| Computational Modeling | Various reactions | Correlation with experimental progress elsevierpure.com |

Influence of Substituents (e.g., p-Tolyl group) on Reactivity and Selectivity

The substituents on the reactants, such as the p-tolyl group in this compound, can have a profound effect on both the reactivity and selectivity of a reaction.

The electronic nature of a substituent can influence the nucleophilicity or electrophilicity of the reacting center. For example, the electron-donating nature of the p-tolyl group can affect the basicity of the amine and the stability of any charged intermediates.

Steric hindrance is another critical factor. A bulky substituent can direct the approach of a reagent to a specific face of the molecule, leading to high stereoselectivity. In the context of transition state analysis, the steric interactions of the substituent with the catalyst or other reactants can be the primary determinant of the stereochemical outcome. nih.gov

Future Research Directions and Emerging Trends in Chiral Allylic Amine Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

The focus on green chemistry is prompting a shift away from traditional synthetic routes that often require harsh conditions or produce significant waste. acs.org Future methodologies for synthesizing chiral allylic amines will increasingly prioritize sustainability and efficiency.

Key areas of development include:

Biocatalysis: The use of enzymes such as transaminases (ATAs), imine reductases (IREDs), and amine dehydrogenases (AmDHs) offers a highly selective and environmentally benign alternative to traditional chemical catalysis. mdpi.comnih.gov These enzymatic methods operate under mild conditions (ambient temperature and near-neutral pH) and can provide exceptional enantioselectivity. nih.govacsgcipr.org The application of ω-transaminases, for example, allows for the asymmetric synthesis of chiral amines from prochiral ketones, a strategy that can theoretically achieve a 100% yield of the desired enantiomer. mdpi.comnih.gov One-pot cascade reactions combining multiple enzymes are also being developed to create complex chiral amines from simple starting materials. acs.org

Earth-Abundant Metal Catalysis: Research is moving towards replacing expensive and rare precious metal catalysts (like palladium and rhodium) with more abundant and economical alternatives. Molybdenum-catalyzed allylic amination, for instance, has been shown to be effective for producing α,α-disubstituted allylic amines in green solvents like ethanol, with the added benefit of catalyst recyclability. nih.govorganic-chemistry.org

Improved Atom Economy: Strategies that maximize the incorporation of atoms from reactants into the final product are central to sustainable synthesis. Asymmetric hydrogenation, which adds two hydrogen atoms across a double bond, is a prime example of an atom-economical reaction for producing chiral amines with minimal waste. acs.org

Table 1: Comparison of Sustainable Synthetic Strategies for Chiral Amines

| Methodology | Key Features | Advantages | Challenges |

|---|---|---|---|

| Biocatalysis | Uses enzymes (e.g., transaminases, imine reductases) | High enantioselectivity, mild reaction conditions, biodegradable catalysts. nih.govacsgcipr.org | Limited substrate scope, potential for product inhibition, unfavorable reaction equilibrium. mdpi.com |

| Earth-Abundant Metal Catalysis | Employs catalysts based on metals like molybdenum or iron. | Lower cost, reduced environmental impact, potential for catalyst recycling. nih.govorganic-chemistry.org | May require higher catalyst loadings or harsher conditions than precious metals. |

| Asymmetric Hydrogenation | Direct addition of H₂ across a C=N or C=C bond. | Excellent atom economy, produces little to no byproduct waste. acs.org | Requires specialized high-pressure equipment, relies heavily on precious metal catalysts. |

Exploration of Novel Catalytic Systems and Ligand Designs

The performance of a catalytic system in asymmetric synthesis is critically dependent on the interplay between the metal center and the chiral ligand. acs.org The discovery of new catalysts and ligands is essential for expanding the scope and improving the efficiency of chiral allylic amine synthesis. incatt.nl

Future exploration in this area includes:

Novel Metal/Ligand Combinations: Researchers are continuously exploring new combinations to achieve higher selectivity and reactivity. This includes the development of catalysts based on iridium, nih.gov nickel, acs.org and rhodium, acs.org paired with an ever-expanding library of chiral ligands such as P-stereogenic phosphines and N-heterocyclic carbenes (NHCs). acs.orgkanazawa-u.ac.jp For instance, CpXRh(III)-catalyzed carboamination of 1,3-dienes has emerged as a method for the direct synthesis of chiral allylic amines under mild conditions. acs.org

High-Throughput Screening (HTS): To accelerate the discovery process, HTS techniques are being employed to rapidly screen large libraries of ligands and catalysts in parallel. researchgate.net This modular approach allows for the combinatorial survey of a broad reaction space to quickly identify optimal conditions for a desired transformation. researchgate.netmpg.de

Ligand Design for Specificity: The rational design of ligands is crucial for controlling both regioselectivity (where the amine group attaches) and enantioselectivity (the 3D arrangement of atoms). For example, in iridium-catalyzed allylic amination, the (S)-tol-BINAP ligand was found to control enantioselectivity by creating steric repulsion that disfavors the transition state leading to the minor enantiomer. nih.gov

Table 2: Examples of Modern Catalytic Systems for Allylic Amination

| Catalyst System | Reaction Type | Key Features |

|---|---|---|

| CpXRh(III) / Chiral Ligand | Intermolecular Carboamination of 1,3-dienes | Enables direct synthesis of chiral allylic amines with phenol (B47542) groups; proceeds under mild conditions. acs.org |

| Ni / Chiral Ligand | Enantioselective Hydroamination of 1,3-dienes | Broadly applicable to various dienes and amines; highly regio-, chemo-, and enantioselective. organic-chemistry.org |

| Ir / (S)-tol-BINAP | Asymmetric Allylic Amination | Allows for the use of hindered aliphatic amines and less nucleophilic aromatic amines with high enantioselectivity. nih.gov |

| MoO₃/TiO₂ | Dehydrative Allylation | Inexpensive solid catalyst that can be reused; suitable for allylation with various amines. organic-chemistry.org |

Integration of Machine Learning and AI in Reaction Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, capable of accelerating discovery and optimization in ways that are impossible through traditional experimentation alone. arxiv.org

Key applications in chiral amine synthesis include:

Predictive Modeling: ML models, particularly deep neural networks (DNNs) and random forest algorithms, are being trained on large datasets of chemical reactions to predict the enantioselectivity of a given catalyst and substrate combination with remarkable accuracy. pnas.orgrsc.org For example, one model using the XGBoost algorithm predicted enantioselectivity with a root-mean-square error of just 0.26 kcal/mol. chinesechemsoc.org This predictive power allows researchers to screen vast numbers of potential catalysts in silico, focusing experimental efforts only on the most promising candidates. pnas.orgresearchgate.net

Reaction and Catalyst Discovery: Generative AI models can go beyond prediction and design entirely new catalysts and reaction pathways. rsc.org By learning the underlying principles from existing reaction data, these models can propose novel chiral ligands or reaction conditions that a human chemist might not consider. rsc.orgchemistryworld.com In one instance, an AI "Coscientist" was able to autonomously learn, design, and execute complex palladium-catalyzed cross-coupling reactions. laboratoryequipment.com

Understanding Reaction Mechanisms: Data-driven approaches can uncover complex relationships between a catalyst's structure and the reaction's outcome. acs.org By analyzing large datasets, ML can identify subtle, noncovalent interactions that govern enantioselectivity, providing mechanistic insights that are difficult to obtain through conventional methods alone. acs.orgchemrxiv.org

Table 3: Impact of Machine Learning on Asymmetric Catalysis

| ML Application | Description | Reported Outcome |

|---|---|---|

| Enantioselectivity Prediction | A Deep Neural Network (DNN) was trained on Pd-catalyzed C-H functionalization reactions. | The model predicted enantiomeric excess (% ee) with a root mean square error (RMSE) of 6.3%. rsc.org |

| Ligand Generation | A chemical language model was used to generate novel chiral ligands for a specific reaction. | The AI-generated ligands were synthesized and tested, with experimental results closely matching the model's predictions. rsc.org |

| Mechanistic Analysis | Clusterwise linear regression was applied to a palladium-catalyzed reaction dataset. | The model revealed unexpected solvent-dependent interactions that govern enantioselectivity. acs.org |

Advanced In-Situ Spectroscopic Techniques for Mechanistic Understanding

A deep understanding of the reaction mechanism is crucial for optimizing a catalytic process. numberanalytics.com Operando spectroscopy, which involves analyzing a catalyst under actual reaction conditions, has revolutionized the study of catalytic mechanisms by providing a real-time window into the reaction as it happens. wikipedia.orgnumberanalytics.com

This technique allows researchers to:

Identify Active Species: By correlating spectroscopic data with catalytic activity, it is possible to identify the true active catalytic species and key reaction intermediates. numberanalytics.comnumberanalytics.com For example, operando IR spectroscopy was used to identify a CO-Pt complex as the active species in a CO oxidation reaction. numberanalytics.com

Elucidate Reaction Pathways: Monitoring the transformation of reactants to products in real-time helps to map out the entire catalytic cycle, including potential side reactions and deactivation pathways. numberanalytics.comcatalysis.blog

Optimize Reaction Conditions: By observing how changes in temperature, pressure, or concentration affect the catalyst's structure and performance, conditions can be fine-tuned for optimal activity and selectivity. numberanalytics.com

A variety of spectroscopic methods are integrated into operando studies, including Raman spectroscopy, UV-vis spectroscopy, infrared (IR) spectroscopy, and mass spectrometry, each providing complementary information about the catalyst and the reacting species. wikipedia.orghidenanalytical.com

Design and Synthesis of New Derivatives with Enhanced Synthetic Utility

The chiral allylic amine scaffold, as seen in (R)-1-(p-Tolyl)but-3-en-1-amine, is a versatile building block for the synthesis of more complex molecules. rsc.org Future research will focus on developing new methods to functionalize this scaffold, thereby creating a library of derivatives with tailored properties for applications in drug discovery and materials science. nih.govresearchgate.net

Areas of interest include:

Late-Stage Functionalization: Developing reactions that can modify the core structure of the allylic amine at a late stage in a synthetic sequence is highly valuable. This allows for the rapid creation of a diverse range of analogues from a common intermediate.

C-H Functionalization: Direct functionalization of C-H bonds offers a highly efficient way to add complexity to the molecule. rsc.org For example, photoredox and nickel dual catalysis has been used for the stereo- and enantioselective benzylic C-H alkenylation of alkylbenzenes, yielding chiral allylic compounds. rsc.org

Novel Transformations: Exploring unique transformations of the allylic amine moiety can lead to novel molecular architectures. For instance, a nickel-catalyzed vinylation of 2-azaallyl anions has been developed to afford diverse vinyl aryl methyl amines, which are common structures in medications. researchgate.net The development of chiral aldehyde catalysis also provides an efficient route to the α-functionalization of primary amines. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.